
6-Nitropiperonal
Descripción general
Descripción
6-Nitropiperonal, also known as 6-nitro-1,3-dihydro-2H-indol-2-one, is a synthetic compound that has been studied for its potential applications in various scientific fields. The synthesis of this compound is achieved by condensation of nitrobenzaldehyde and piperonal, and has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-fungal agents, and in the development of novel organic materials. This compound has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, due to its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
Synthesis of New Compounds : 6-Nitropiperonal is used in the synthesis of new compounds such as 2-methyl-6,7-methylenedioxy-3-quinolyl ketone (Huang Cheng-hua, 2001), 2, 3 : 5, 6-Bismethylenedioxy, and 2, 3 : 6, 7-Bismethylenedioxyphenanthrene (H. Shirai & N. Oda, 1962).
Photochromic Tracing : It serves as a photochromic tracer for studying the axial dispersion of ethanol-glycerol mixtures in pilot-scale packed columns (P. Cevey & U. Stockar, 1985).
Formation of Nitroaromatic Thiosemicarbazones : Reacts with H2N NH C(S) NHR to form nitroaromatic thiosemicarbazones, which exhibit specific molecular arrangements and form 2-D networks (L. C. Dias et al., 2017).
Antimicrobial Properties : Derivatives of this compound, specifically thiosemicarbazones, have shown antimicrobial properties and strong binding to DNA gyrase and topoisomerase IV in microbes (F. Beckford & Kelsey R Webb, 2017).
Involvement in Mutagenesis : It is a main mutagen identified in the reaction of nitrite with piperine, which can lead to microbial mutagenesis (T. Osawa, M. Namiki & K. Namiki, 1982).
Role in Condensation Reactions : Used in condensation reactions with amides, yielding products with properties similar to piperonal but with higher yields in certain cases (K. C. Pandya & P. Varghese, 1941).
Application in PET Tracing : It's used in the synthesis of NCA 6-FDOPA, a PET tracer for assessing dopaminergic functions in the brain (G. Reddy et al., 1993).
Use in Cancer Research : 6-Nitrochrysene, a related compound, has shown activity as a mammary, colon, and lung carcinogen in rodent models (K. El-Bayoumy et al., 1993).
Asymmetric Synthesis : It has been utilized in the asymmetric synthesis of L-6-[18F]fluorodopa (C. Lemaire et al., 1991).
PhotoCORMs Development : Manganese complexes with this compound thiosemicarbazone ligands are used as photoCORMs (light-activated carbon monoxide-releasing molecules) (H. Daniels et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Nitropiperonal is a chemical compound with the empirical formula C8H5NO5 . .
Mode of Action
It has been used to study the mechanism of aromatic nucleophilic substitution reaction of [18 f]fluoride ion . It was also used in the synthesis of 6-[18 F]fluoro-L-dopa , which suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Given its use in the synthesis of 6-[18 f]fluoro-l-dopa , it may be involved in pathways related to the synthesis and metabolism of dopamine, a crucial neurotransmitter in the brain.
Result of Action
Given its use in the synthesis of 6-[18 f]fluoro-l-dopa , it may play a role in the production of dopamine, potentially influencing neurological processes.
Action Environment
It is known to be light sensitive and air sensitive , suggesting that its stability and efficacy may be affected by exposure to light and air.
Análisis Bioquímico
Biochemical Properties
6-Nitropiperonal plays a significant role in biochemical reactions, particularly in the study of aromatic nucleophilic substitution reactions. It has been used as a substrate in the synthesis of 6-[18F]fluoro-L-dopa, a radiolabeled compound used in positron emission tomography (PET) imaging . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with fluoride ions in the presence of specific catalysts, leading to the formation of fluorinated derivatives . These interactions are crucial for understanding the mechanisms of enzyme-catalyzed reactions and the development of new diagnostic tools.
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving light-degradable polyurethanes based on this compound, the compound was found to induce rapid decomposition of polymers in solution, which could have implications for controlled release systems in drug delivery
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound has been used to study the mechanism of aromatic nucleophilic substitution reactions, where it interacts with fluoride ions to form fluorinated products . These interactions can result in changes in gene expression and cellular function, providing insights into the molecular basis of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound is light-sensitive and air-sensitive, which can affect its stability and degradation rate
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses exhibiting minimal impact and higher doses leading to significant changes in cellular function. For example, high doses of this compound have been associated with toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s metabolic pathways include its conversion to fluorinated derivatives in the presence of specific catalysts
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, this compound’s light-sensitive and air-sensitive properties can impact its distribution and stability within biological systems . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, this compound’s interactions with enzymes and proteins can influence its localization to specific cellular compartments, affecting its activity and function . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.
Propiedades
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZWECORTTWSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221400 | |
| Record name | 6-Nitropiperonal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-97-0 | |
| Record name | 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitropiperonal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 712-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 712-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitropiperonal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitropiperonal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



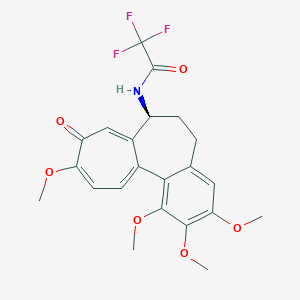
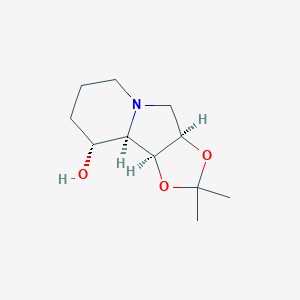
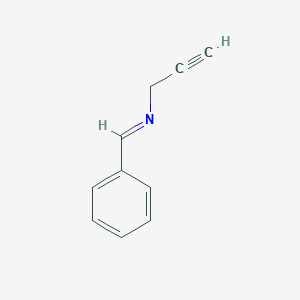
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
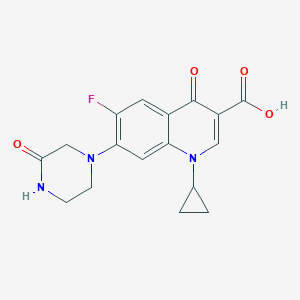
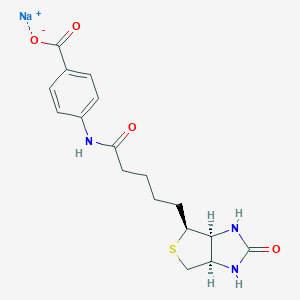
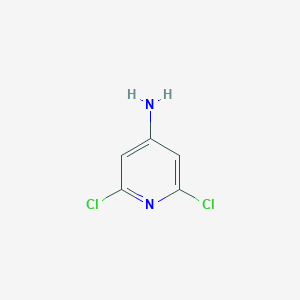

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)




